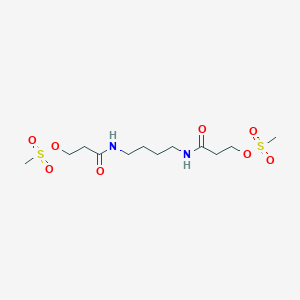
Hydracrylamide,N'-tetramethylenebis-, dimethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylsulfonyloxy-n-[4-(3-methylsulfonyloxypropanoylamino)butyl]propanamide is a complex organic compound characterized by the presence of multiple sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylsulfonyloxy-n-[4-(3-methylsulfonyloxypropanoylamino)butyl]propanamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 3-methylsulfonyloxypropanoic acid with butylamine to form an intermediate, which is then further reacted with 3-methylsulfonyloxypropanoic anhydride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
3-Methylsulfonyloxy-n-[4-(3-methylsulfonyloxypropanoylamino)butyl]propanamide undergoes various types of chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, sulfides, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
3-Methylsulfonyloxy-n-[4-(3-methylsulfonyloxypropanoylamino)butyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Methylsulfonyloxy-n-[4-(3-methylsulfonyloxypropanoylamino)butyl]propanamide involves its interaction with specific molecular targets and pathways. The sulfonyl groups are known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the modulation of biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Methylsulfonyloxypropanoic acid
- 3-Methylsulfonyloxypropanoic anhydride
- N-Butyl-3-methylsulfonyloxypropanamide
Uniqueness
3-Methylsulfonyloxy-n-[4-(3-methylsulfonyloxypropanoylamino)butyl]propanamide is unique due to its multiple sulfonyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for further functionalization .
Properties
CAS No. |
36762-91-1 |
|---|---|
Molecular Formula |
C12H24N2O8S2 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
[3-[4-(3-methylsulfonyloxypropanoylamino)butylamino]-3-oxopropyl] methanesulfonate |
InChI |
InChI=1S/C12H24N2O8S2/c1-23(17,18)21-9-5-11(15)13-7-3-4-8-14-12(16)6-10-22-24(2,19)20/h3-10H2,1-2H3,(H,13,15)(H,14,16) |
InChI Key |
OWOPVWWXVFAJKV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCC(=O)NCCCCNC(=O)CCOS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















